(I+/-R)-I+/--Bromobenzeneacetic acid
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Overview
Description
(I+/-R)-I+/–Bromobenzeneacetic acid is an organic compound that features a bromine atom attached to a benzene ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (I+/-R)-I+/–Bromobenzeneacetic acid typically involves the bromination of benzene followed by the introduction of an acetic acid group. One common method is the bromination of benzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromobenzene is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum chloride to yield bromobenzeneacetic acid.
Industrial Production Methods
On an industrial scale, the production of (I+/-R)-I+/–Bromobenzeneacetic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(I+/-R)-I+/–Bromobenzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding benzeneacetic acid.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of benzoic acid or benzophenone.
Reduction: Formation of benzeneacetic acid.
Substitution: Formation of various substituted benzeneacetic acids depending on the substituent introduced.
Scientific Research Applications
Chemistry
(I+/-R)-I+/–Bromobenzeneacetic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, (I+/-R)-I+/–Bromobenzeneacetic acid is used to study enzyme interactions and metabolic pathways. Its derivatives can serve as probes or inhibitors in biochemical assays.
Medicine
The compound and its derivatives have potential therapeutic applications. They are investigated for their anti-inflammatory, analgesic, and antimicrobial properties. The bromine atom’s presence can enhance the compound’s biological activity and selectivity.
Industry
In the industrial sector, (I+/-R)-I+/–Bromobenzeneacetic acid is used in the manufacture of dyes, polymers, and other specialty chemicals. Its versatility allows for its incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of (I+/-R)-I+/–Bromobenzeneacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. The acetic acid moiety can undergo ionization, facilitating interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
Bromobenzene: Lacks the acetic acid moiety, limiting its applications in biological systems.
Phenylacetic acid: Similar structure but without the bromine atom, leading to different chemical properties.
Uniqueness
(I+/-R)-I+/–Bromobenzeneacetic acid’s uniqueness lies in the presence of both the bromine atom and the acetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
60686-79-5 |
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Molecular Formula |
C8H7BrO2 |
Molecular Weight |
215.04 g/mol |
IUPAC Name |
(2R)-2-bromo-2-phenylacetic acid |
InChI |
InChI=1S/C8H7BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)/t7-/m1/s1 |
InChI Key |
WAKFRZBXTKUFIW-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)Br |
Origin of Product |
United States |
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